Danofloxacin Mesylate

Description

See also: Danofloxacin (has active moiety).

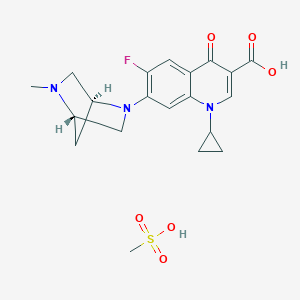

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922988 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119478-55-6 | |

| Record name | Danofloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119478-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANOFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Danofloxacin Mesylate on Bacterial DNA Gyrase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Danofloxacin mesylate, a synthetic fluoroquinolone antibiotic used in veterinary medicine, exerts its bactericidal effect by targeting bacterial type II topoisomerases.[1] This technical guide provides an in-depth examination of the molecular mechanism by which danofloxacin inhibits DNA gyrase, a critical enzyme for bacterial survival. It details the structure and function of DNA gyrase, the formation of the drug-enzyme-DNA ternary complex, and the downstream consequences that lead to bacterial cell death. Furthermore, this document summarizes key quantitative data on the potency of danofloxacin and related fluoroquinolones and provides detailed protocols for essential in vitro assays used to study this mechanism, including DNA supercoiling and drug-induced DNA cleavage. Visualizations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers in antimicrobial drug development.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a unique type II topoisomerase essential for maintaining DNA topology and facilitating critical cellular processes such as DNA replication, recombination, and repair. Its ability to introduce negative supercoils into DNA is vital for compacting the bacterial chromosome and relieving the torsional stress that arises during replication.

1.1. Structure

DNA gyrase is a heterotetrameric enzyme with an A₂B₂ architecture, composed of two GyrA subunits and two GyrB subunits.[2]

-

GyrA Subunit: This subunit is primarily responsible for DNA binding and the breakage-reunion activity. It contains the active site tyrosine residue (Tyr122 in E. coli) that forms a transient covalent bond with the 5'-end of the cleaved DNA. The GyrA subunit also houses the "quinolone resistance-determining region" (QRDR), a key locus for fluoroquinolone interaction.[2][3]

-

GyrB Subunit: This subunit harbors the ATPase activity, providing the energy for the strand passage reaction through ATP hydrolysis. It plays a role in capturing the segment of DNA that will be passed through the enzyme-mediated gate.[4]

1.2. Catalytic Cycle

The enzyme's function involves a coordinated series of conformational changes:

-

DNA Binding: The gyrase complex binds to a segment of DNA (the G-segment or gate-segment).

-

DNA Wrapping: A second DNA duplex (the T-segment or transport-segment) is captured and wrapped.

-

DNA Cleavage: Powered by ATP binding, the enzyme cleaves both strands of the G-segment, creating a 4-base pair staggered break. The GyrA subunits become covalently attached to the 5' ends of the broken DNA.

-

Strand Passage: The T-segment is passed through the transient break in the G-segment.

-

Religation: The G-segment is resealed, and the T-segment is released. This process introduces two negative supercoils into the circular DNA.

Core Mechanism of Danofloxacin Action

Like other fluoroquinolones, danofloxacin's primary mechanism is not the inhibition of enzymatic activity per se, but rather the poisoning of the enzyme.[2] It stabilizes a transient intermediate in the catalytic cycle, leading to the accumulation of toxic double-strand DNA breaks.

The key steps are as follows:

-

Intercalation and Complex Formation: Danofloxacin does not bind to the free enzyme. Instead, it intercalates into the DNA at the site of cleavage and binds non-covalently to the gyrase-DNA complex.[2]

-

Stabilization of the Cleavage Complex: The drug acts as a molecular wedge, physically blocking the DNA religation step.[5] This traps the enzyme in a state where it is covalently linked to the broken DNA ends. This stabilized structure is known as the ternary drug-gyrase-DNA cleavage complex .[6][7]

-

Inhibition of DNA Replication: These stable cleavage complexes act as physical roadblocks to the cellular machinery for DNA replication and transcription.

-

Generation of Double-Strand Breaks: When a replication fork collides with a cleavage complex, it leads to the dissociation of the complex and the formation of a permanent, lethal double-strand break in the chromosome.[8]

-

Bactericidal Effect: The accumulation of these DNA breaks triggers the SOS response and ultimately leads to bacterial cell death.

Quantitative Data Summary

While specific binding affinity (Kd) and IC₅₀ values for danofloxacin against purified DNA gyrase are not extensively published, its high potency is demonstrated through Minimum Inhibitory Concentration (MIC) data against key veterinary pathogens. For context, representative IC₅₀ values for other well-studied fluoroquinolones against DNA gyrase are also provided.

Table 1: In Vitro Potency of Danofloxacin Against Veterinary Pathogens

| Pathogen | MIC Range (µg/mL) |

|---|---|

| Mycoplasma spp. | 0.008 - 0.5 |

| Pasteurella multocida | 0.00375 - 0.125 |

| Pasteurella haemolytica | 0.125 (MIC₉₀) |

| Haemophilus somnus | 0.125 (MIC₉₀) |

(Data sourced from TargetMol[1])

Table 2: Representative 50% Inhibitory Concentrations (IC₅₀) of Fluoroquinolones against Bacterial DNA Gyrase

| Fluoroquinolone | Target Organism | Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Ciprofloxacin | Enterococcus faecalis | DNA Gyrase | 27.8 | [9] |

| Levofloxacin | Enterococcus faecalis | DNA Gyrase | 28.1 | [9] |

| Gatifloxacin | Enterococcus faecalis | DNA Gyrase | 5.60 | [9] |

| Ciprofloxacin | Neisseria gonorrhoeae | DNA Gyrase (WT) | 0.13 (0.39 µM) | [10] |

| Ciprofloxacin | E. coli | DNA Gyrase | ~10.71 µM | [11] |

| Novel Conjugate | S. aureus | DNA Gyrase | 0.71 |[2] |

Key Experimental Protocols

The following protocols are standard methods used to characterize the inhibitory effects of fluoroquinolones like danofloxacin on DNA gyrase.

4.1. Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

-

Objective: To determine the IC₅₀ of danofloxacin for DNA gyrase activity.

-

Materials:

-

Purified DNA Gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound stock solution (in DMSO or water)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 5 mM DTT, 6.5% glycerol, 0.36 mg/mL BSA)

-

ATP solution (e.g., 1.4 mM final concentration)

-

Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, bromophenol blue)

-

Agarose, TBE or TAE buffer

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

-

Methodology:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, 0.2-0.5 µg of relaxed pBR322 DNA, and serial dilutions of danofloxacin. Include a "no drug" positive control and a "no enzyme" negative control.

-

Add a defined unit of DNA gyrase (typically the amount required to fully supercoil the DNA substrate in the given time) to all tubes except the "no enzyme" control.

-

Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.[12]

-

Terminate the reaction by adding Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis in TBE or TAE buffer to separate the supercoiled, relaxed, and nicked forms of the plasmid.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Quantify the band intensities for the supercoiled and relaxed DNA. The IC₅₀ is the concentration of danofloxacin that inhibits supercoiling activity by 50% compared to the "no drug" control.[9]

-

4.2. Protocol: Quinolone-Induced DNA Cleavage Assay

This assay directly measures the formation of the ternary cleavage complex by detecting the linearization of plasmid DNA.

-

Objective: To determine if danofloxacin stabilizes the gyrase-DNA cleavage complex.

-

Materials:

-

Same as 4.1, but using supercoiled plasmid DNA as the substrate.

-

SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

-

Proteinase K solution (e.g., 10 mg/mL)

-

-

Methodology:

-

Prepare reaction mixtures on ice containing assay buffer (note: ATP is often omitted as it is not required for quinolone-induced cleavage), supercoiled pBR322 DNA (0.5 µg), and varying concentrations of danofloxacin.[6]

-

Add a higher concentration of DNA gyrase (often 5-10 times more than in a supercoiling assay) to each tube.

-

Incubate the reaction at 37°C for 30 minutes to allow for complex formation.

-

Stop the enzymatic reaction and trap the covalent complex by adding SDS to a final concentration of 0.2-1%. This denatures the gyrase subunits.

-

Add Proteinase K to a final concentration of 0.1 mg/mL and incubate for a further 30 minutes at 37°C to digest the covalently bound protein.

-

Stop the digestion and prepare samples for electrophoresis by adding loading dye (and often performing a chloroform/iso-amyl alcohol extraction).

-

Run the samples on a 1% agarose gel.

-

Visualize and quantify the amount of linearized plasmid DNA. An increase in the linear DNA band with increasing danofloxacin concentration indicates stabilization of the cleavage complex.

-

Conclusion

This compound operates through a well-defined mechanism of action characteristic of the fluoroquinolone class of antibiotics. By targeting the bacterial DNA gyrase-DNA complex, it interrupts the enzyme's essential breakage-reunion cycle, trapping it in a "cleavage complex." This action effectively converts an essential enzyme into a cellular toxin, leading to the generation of lethal double-strand DNA breaks that halt replication and result in rapid bactericidal activity. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented herein, is fundamental for the continued development of effective antimicrobial strategies and for monitoring and overcoming the challenge of bacterial resistance.

References

- 1. This compound | Antibiotic | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elearning.unimib.it [elearning.unimib.it]

- 6. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. inspiralis.com [inspiralis.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Danofloxacin Mesylate

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized exclusively in veterinary medicine for the treatment of respiratory and gastrointestinal diseases in cattle, swine, and poultry.[1][2][3] Its mesylate salt form, danofloxacin mesylate, is often preferred as it enhances solubility and stability.[4][5] The mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for the supercoiling, replication, and transcription of bacterial DNA.[2][6][7] This guide provides an in-depth overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is the methanesulfonate salt of danofloxacin. The biologically active form is the (1S)-enantiomer, which demonstrates optimal antibacterial activity.[4]

-

Chemical Name: (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinoline carboxylic acid methanesulphonate.[8]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀FN₃O₃ • CH₄O₃S (or C₂₀H₂₄FN₃O₆S) | [7][9][10] |

| Molecular Weight | 453.49 g/mol | [7][8][10] |

| Appearance | White to off-white or light yellow crystalline powder | [7][8][11] |

| Melting Point | 328°C / 337-339°C | [4][6][8] |

| UVmax | 236, 282, 351 nm | [9][12] |

| Optical Rotation | +197° (for Danofloxacin base) | [8] |

Solubility and Partition Coefficients

The mesylate salt form significantly improves the aqueous solubility of the parent compound. The solubility is pH-dependent, a characteristic feature of fluoroquinolones.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source(s) |

| Water | 20 mg/mL | [9][12] |

| Water (25°C) | 10% (g/mL) (approx. 100 mg/mL) | [6] |

| Water (for injection) | 91 mg/mL | [13] |

| DMSO | ~25 mg/mL | [9][12] |

| Methanol | Slightly soluble / Soluble | [6][7] |

| Chloroform | Almost insoluble | [6] |

| Ethanol | Insoluble | [13] |

Table 3: Predicted Physicochemical Properties

| Property | Value | Source |

| pKa (Strongest Acidic) | 5.49 | [10] |

| pKa (Strongest Basic) | 7.31 | [10] |

| logP | 0.33 | [10] |

| logS | -2.7 | [10] |

| Water Solubility | 0.738 mg/mL | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are protocols derived from cited analytical studies.

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method has been developed and validated for the quantitative determination of this compound.[1]

-

Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (LC-DAD).[1]

-

Column: RP-18 column.[1]

-

Mobile Phase: A mixture of 0.3% triethylamine (pH adjusted to 3.0) and acetonitrile in an 85:15 (v/v) ratio.[1]

-

Standard Solution Preparation:

-

Sample Preparation (Injectable Solution):

-

Quantification: Generate a calibration curve by plotting the peak area or height against the concentration of the standard solutions. Calculate the concentration of the sample from this curve.[14]

Optical Rotation Method for Content Determination

This method provides a simpler alternative to titration for determining the content of the chiral this compound.[15]

-

Instrumentation: Polarimeter.

-

Standard Curve Construction:

-

Accurately weigh 5.0 g of the reference standard into a 50 mL volumetric flask, dissolve in water, and dilute to the mark to create a 100 mg/mL stock solution.[15]

-

Prepare a series of standard solutions (e.g., 6, 8, 10, 12, and 14 mg/mL) by diluting the stock solution with water in 100 mL volumetric flasks.[15]

-

Use purified water as a blank and measure the optical rotation of each standard solution at room temperature.[15]

-

Construct a standard curve by plotting optical rotation versus concentration. A linear relationship should be observed (e.g., r=0.9998).[15]

-

-

Sample Content Determination:

Visualizations: Mechanism and Workflows

Mechanism of Action

Danofloxacin's bactericidal effect stems from its ability to inhibit DNA gyrase, a critical enzyme in bacterial DNA replication.[16] This inhibition prevents the necessary supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[6][7]

Caption: Mechanism of action of this compound.

Analytical Workflow: HPLC Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a pharmaceutical formulation using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for HPLC quantification.

Synthesis of this compound

The production of this compound is a multi-step chemical synthesis process that concludes with the formation of the stable mesylate salt.[4][5]

Caption: Logical workflow for the synthesis of this compound.

Stability

This compound exhibits good stability under acidic and basic conditions. One study reported no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH.[8] However, it is susceptible to degradation under oxidative and photolytic conditions. A study on its degradation showed a 15.25% decrease in concentration after 24 hours and a 25.5% decrease after 48 hours under photolytic and oxidative stress. The compound is also noted to be hygroscopic.[6]

References

- 1. scielo.br [scielo.br]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 119478-55-6 [chemicalbook.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Danofloxacin [sitem.herts.ac.uk]

- 6. chembk.com [chembk.com]

- 7. toku-e.com [toku-e.com]

- 8. Danofloxacin [fao.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound - LKT Labs [lktlabs.com]

- 12. Danofloxacin (mesylate) | CAS 119478-55-6 | Cayman Chemical | Biomol.com [biomol.com]

- 13. selleck.co.jp [selleck.co.jp]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. Page loading... [guidechem.com]

- 16. This compound (CP 76136-27) | DNA-gyrase inhibitor | CAS 119478-55-6 | CP-76136-27| InvivoChem [invivochem.com]

An In-depth Technical Guide to the Synthesis of Danofloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danofloxacin mesylate, a third-generation fluoroquinolone antibiotic exclusively for veterinary use, exhibits a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the requisite precursors, reaction pathways, and experimental protocols. The synthesis fundamentally involves a convergent strategy, wherein two key intermediates, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, are synthesized separately and subsequently coupled. This guide presents detailed methodologies for the preparation of these precursors and their final condensation to yield danofloxacin, followed by its conversion to the mesylate salt. Quantitative data, where available in the referenced literature, is summarized, and reaction workflows are visually represented to facilitate a deeper understanding of the synthetic process.

Introduction

Danofloxacin is a synthetic fluoroquinolone characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a unique diazabicyclo[2.2.1]heptane moiety at the C-7 position.[1] This structural arrangement confers potent bactericidal activity, primarily through the inhibition of bacterial DNA gyrase.[1] The mesylate salt form enhances the solubility and stability of the active pharmaceutical ingredient.[2]

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the Chiral Side Chain: Preparation of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane.

-

Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

-

Final Assembly and Salt Formation: Condensation of the two precursors and subsequent formation of the mesylate salt.

This guide will provide a detailed examination of each of these stages.

Synthesis of the Chiral Side Chain: (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane

The synthesis of the crucial chiral diamine side chain commences with the naturally occurring amino acid, trans-4-hydroxy-L-proline, ensuring the correct stereochemistry in the final product. The general synthetic approach involves the formation of a bicyclic system through intramolecular cyclization.

Synthesis Pathway

A commonly employed pathway involves the initial protection of the amine and carboxyl groups of trans-4-hydroxy-L-proline, followed by modification of the hydroxyl group to a leaving group to facilitate cyclization.

Caption: Synthesis of the chiral side chain.

Experimental Protocols

Step 1: N-Tosylation of trans-4-hydroxy-L-proline

-

Procedure: trans-4-hydroxy-L-proline is reacted with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide, in an aqueous medium.[3]

-

Details: While specific quantitative data from a single source is limited, this standard protection reaction is typically carried out at reduced temperatures (0-5 °C) to control exothermicity, followed by stirring at room temperature until completion.

Step 2: Reduction to (2S,4S)-4-hydroxyprolinol

-

Procedure: The carboxylic acid functionality of N-tosyl-trans-4-hydroxy-L-proline is reduced to a primary alcohol. This can be achieved using a reducing agent like sodium borohydride.[4]

-

Details: The reaction is generally performed in an appropriate solvent, such as tetrahydrofuran (THF), and may require extended reaction times.

Step 3: Di-O-Tosylation of (2S,4S)-4-hydroxyprolinol

-

Procedure: The two hydroxyl groups of the prolinol derivative are converted to tosylates by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.[3] This step activates the hydroxyl groups for the subsequent cyclization.

-

Details: The reaction is typically run at low temperatures to control reactivity and selectivity.

Step 4: Cyclization with Methylamine

-

Procedure: The ditosylated intermediate undergoes intramolecular cyclization upon reaction with methylamine under pressure to form the bicyclic core.[3]

-

Details: This reaction is a key step in forming the rigid diazabicyclo[2.2.1]heptane structure. The use of a sealed reaction vessel is necessary due to the volatility of methylamine.

Step 5: Detosylation

-

Procedure: The final step in the synthesis of the chiral side chain is the removal of the tosyl protecting group. This is typically achieved by treatment with a strong acid, such as hydrobromic acid, at elevated temperatures.[4]

-

Details: The reaction mixture is heated to reflux for several hours to ensure complete cleavage of the tosyl group. The product is then isolated as its hydrobromide salt.

Synthesis of the Quinolone Core: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

The synthesis of the fluoroquinolone core is another critical multi-step process. A common starting material for this synthesis is a suitably substituted benzoic acid derivative.

Synthesis Pathway

The Gould-Jacobs reaction is a classical and effective method for the synthesis of quinolones. This pathway involves the reaction of an aniline derivative with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification.

Caption: Synthesis of the quinolone core.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate

-

Procedure: 2,4,5-trifluorobenzoic acid is converted to its corresponding ethyl ester. The ester then undergoes a Claisen condensation with diethyl carbonate in the presence of a strong base like sodium ethoxide to yield the β-ketoester.

-

Details: This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.

Step 2: Reaction with Triethyl orthoformate and Cyclopropylamine

-

Procedure: The resulting β-ketoester is reacted with triethyl orthoformate to form an enol ether intermediate. Subsequent reaction with cyclopropylamine displaces the ethoxy group to yield ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate.

-

Details: This two-step, one-pot reaction is a crucial part of the Gould-Jacobs pathway.

Step 3: Thermal Cyclization

-

Procedure: The intermediate is heated in a high-boiling solvent, such as Dowtherm A, to effect an intramolecular cyclization to the quinolone ring system.

-

Details: High temperatures are required for this ring-closing reaction.

Step 4: Saponification

-

Procedure: The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

-

Details: This final step yields the desired 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

Final Assembly and Salt Formation

The final stage of the synthesis involves the coupling of the two key precursors and the subsequent formation of the mesylate salt.

Synthesis Pathway

Caption: Final assembly and salt formation.

Experimental Protocols

Step 1: Condensation Reaction

-

Procedure: (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane is reacted with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in a suitable solvent, such as pyridine or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Details: The reaction is typically heated to drive the nucleophilic aromatic substitution to completion.

Step 2: Formation of this compound

-

Procedure: The isolated danofloxacin free base is dissolved in a suitable solvent, such as a mixture of water and ethanol, and treated with one equivalent of methanesulfonic acid.[2]

-

Details: The this compound salt precipitates from the solution upon cooling and can be collected by filtration, washed, and dried. The solution is often refluxed to ensure complete salt formation before crystallization.[2]

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Cyclization to form the diazabicyclo[2.2.1]heptane core | Ditosylated prolinol derivative | (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane | Methylamine, pressure | 91.5 | [5] |

| Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | K2CO3, DMF, 50 °C | 95 | [6] |

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient and stereocontrolled construction of two key building blocks: a chiral diamine side chain and a functionalized quinolone core. The convergent nature of this synthesis allows for the independent preparation and purification of these intermediates, leading to a high-quality final active pharmaceutical ingredient. This guide has provided a detailed overview of the synthetic pathways and experimental considerations for the preparation of this compound, intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research and development. Further optimization of reaction conditions and purification procedures can lead to improved overall yields and process efficiency.

References

- 1. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Danofloxacin Mesylate: A Technical Guide

Introduction

Danofloxacin, as danofloxacin mesylate (C₁₉H₂₀FN₃O₃ · CH₄O₃S), is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] It is primarily employed to treat respiratory and intestinal infections in cattle, pigs, and poultry.[3] The molecule's mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and cell division.[1] Rigorous quality control and structural confirmation are paramount in pharmaceutical manufacturing. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental tools for the identification, characterization, and purity assessment of active pharmaceutical ingredients (APIs) like this compound. This guide provides an in-depth overview of these analytical methods as applied to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For this compound, the quinolone core contains a chromophore that absorbs light in the UV range, providing a quantitative measure of the substance's concentration and characteristic absorption maxima (λmax) useful for identification.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with 1.0 cm quartz cells is required.[4]

-

Solvent Selection : Depending on the desired pH, 0.1 M Hydrochloric Acid (for acidic conditions) or 0.1 M Sodium Hydroxide (for basic conditions) can be used. Methanol is also a suitable solvent for general analysis.[5]

-

Standard Solution Preparation :

-

Accurately weigh approximately 20.0 mg of this compound reference standard into a 100.0 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent (e.g., methanol) to obtain a stock solution of 200.0 µg/mL. The flask may be sonicated for up to 20 minutes to ensure complete dissolution.[5][6]

-

-

Working Solution Preparation :

-

Dilute the stock solution with the same solvent to prepare a working solution with a concentration within the linear range of the instrument (e.g., 5.0 µg/mL).

-

-

Spectral Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction from 200 to 400 nm.

-

Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

-

Scan the spectrum from 200 to 400 nm and record the absorbance values. Identify the wavelength of maximum absorbance (λmax).[5]

-

Data Presentation: UV-Vis Absorption

The UV absorption maxima for danofloxacin are influenced by the pH of the medium due to the presence of acidic and basic functional groups.

| Solvent/Condition | λmax (nm) |

| Acidic (e.g., 0.1 M HCl) | 282[7] |

| Basic (e.g., 0.1 M NaOH) | 278[7] |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" by measuring the vibrational modes of chemical bonds within a molecule.[8] It is a powerful technique for identifying functional groups and confirming the identity of a pharmaceutical compound by comparing its spectrum to that of a reference standard.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Instrumentation : A calibrated FTIR spectrometer equipped with a sample press.

-

Sample Preparation :

-

Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[1]

-

Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR range.[1]

-

Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]

-

-

Spectral Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]

-

Data Presentation: Characteristic IR Absorptions

The following table lists the expected characteristic absorption bands for the key functional groups in this compound. These are based on established correlation tables, as a definitive, experimentally-derived peak list was not available in the consulted literature.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (Broad) | Stretching |

| C-H (Aromatic/Alkene) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Ketone, quinolone) | 1725 - 1705 | Stretching |

| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |

| C=C (Aromatic) | 1600 - 1475 | Stretching |

| N-H (Amine salt) | 2700 - 2250 | Stretching |

| C-N (Amine) | 1250 - 1000 | Stretching |

| S=O (Mesylate) | 1350 - 1175 | Asymmetric & Symmetric Stretching |

| C-F (Fluoroaromatic) | 1250 - 1000 | Stretching |

Note: The C=O stretching vibrations of the ketone and carboxylic acid are key features in the fluoroquinolone structure and may overlap or appear as a complex band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR provides information on the protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent Selection : A suitable deuterated solvent is required. This compound is soluble in DMSO.[1] Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate choice.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Spectral Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum, referencing it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Acquire the ¹³C NMR spectrum, referencing it to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

-

Data Presentation: Predicted NMR Chemical Shifts

Disclaimer: The following chemical shift values are estimated ranges based on the known structure of this compound and standard NMR correlation data. Experimental NMR data for this compound were not available in the public literature reviewed for this guide.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Type | Structure Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 14.0 - 15.0 (very broad) |

| Aromatic CH | H-5 | 8.5 - 8.7 |

| Aromatic CH | H-8 | 7.8 - 8.0 |

| Cyclopropyl CH | -CH- (on N1) | 3.4 - 3.6 |

| Diazabicycloheptane | Bridgehead CH | 4.0 - 4.5 |

| Diazabicycloheptane | Other CH, CH₂ | 2.5 - 3.8 |

| Cyclopropyl CH₂ | -CH₂- | 1.0 - 1.4 |

| Methyl | N-CH₃ | 2.3 - 2.6 |

| Mesylate | CH₃-SO₃H | ~2.4 |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Type | Structure Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl | C-4 (Ketone) | 175 - 178 |

| Carbonyl | C-3 (Carboxylic Acid) | 165 - 168 |

| Aromatic C-F | C-6 | 150 - 155 |

| Aromatic C-N | C-7 | 145 - 150 |

| Aromatic C-H | C-5, C-8 | 110 - 125 |

| Aromatic Quaternary | C-4a, C-8a, etc. | 105 - 140 |

| Diazabicycloheptane | C atoms | 45 - 65 |

| Mesylate | CH₃-SO₃H | ~40 |

| Cyclopropyl CH | -CH- (on N1) | 35 - 40 |

| Methyl | N-CH₃ | 30 - 35 |

| Cyclopropyl CH₂ | -CH₂- | 5 - 10 |

Visualizing the Analytical Workflow

The integration of these spectroscopic techniques provides a comprehensive characterization of the API. The general workflow and the interplay between the techniques are illustrated below.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Complementary information provided by different spectroscopic techniques for structural analysis.

Conclusion

The combined application of UV-Vis, IR, and NMR spectroscopy provides a robust and comprehensive framework for the analysis of this compound. UV-Vis spectroscopy serves as a rapid method for quantification and initial identification based on its characteristic chromophore. FTIR spectroscopy confirms the presence of key functional groups, offering a distinct molecular fingerprint for identity confirmation. Finally, NMR spectroscopy provides the definitive and most detailed structural elucidation, confirming atom connectivity and stereochemistry. Together, these techniques are indispensable for ensuring the quality, identity, and purity of this compound in research and pharmaceutical manufacturing environments.

References

- 1. toku-e.com [toku-e.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. rsc.org [rsc.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Danofloxacin mesylate molecular weight and formula

This guide provides essential chemical information for Danofloxacin mesylate, focusing on its molecular formula and weight. The data is presented for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The core molecular properties of this compound are summarized in the table below. This data is fundamental for stoichiometric calculations, formulation development, and analytical characterization.

| Property | Value |

| Molecular Formula | C₂₀H₂₄FN₃O₆S[1][2] |

| Molecular Weight | 453.49 g/mol [3][4] |

Experimental Protocols

This section is not applicable. The molecular weight and formula are fundamental, constant properties of the chemical compound derived from its atomic composition, and are not determined through experimental protocols in the context of a typical research study. They are established through standard chemical analysis and mass spectrometry during initial characterization.

Visual Representation

The following diagram illustrates the logical relationship between the active pharmaceutical ingredient, Danofloxacin, and its salt form, this compound. The mesylate form is created by combining Danofloxacin with methanesulfonic acid.

References

The Critical Role of Stereoisomerism and Chirality in the Efficacy and Development of Danofloxacin Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is a vital therapeutic agent in veterinary medicine for combating respiratory and enteric infections.[1] Its efficacy is intrinsically linked to its specific three-dimensional atomic arrangement, a concept known as stereoisomerism. Like many pharmaceuticals, danofloxacin is a chiral molecule, meaning it exists as non-superimposable mirror images, or enantiomers. The biological systems, being chiral themselves, often interact differently with each enantiomer. This can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to toxicity (the distomer).[2]

This technical guide provides a comprehensive examination of the stereoisomerism and chirality of danofloxacin mesylate. It delves into the molecule's structural features, the stereoselective synthesis required to produce the active isomer, and the profound impact of chirality on its antibacterial activity. Detailed experimental methodologies, quantitative data, and process visualizations are provided to offer a thorough resource for researchers and professionals in drug development and veterinary medicine.

The Stereochemistry of this compound

Danofloxacin's chemical structure features multiple chiral centers, primarily within the rigid (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl side chain attached to the C7 position of the quinolone core.[3][4] This specific configuration gives rise to distinct enantiomers. The pharmacologically active and commercially developed form is the (1S,4S)-enantiomer.[3][4] The mesylate salt form is utilized to enhance solubility and stability, but it does not alter the inherent stereochemistry of the danofloxacin molecule itself.[4]

The IUPAC name for the active enantiomer is (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid.[5]

Figure 1: Chemical Structures of Danofloxacin Enantiomers.

Stereoselective Synthesis and Chiral Analysis

The production of a single-enantiomer drug like danofloxacin necessitates a highly controlled, stereoselective synthetic process. The key is the synthesis of the chiral side-chain intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is then coupled with the fluoroquinolone core.[4]

Asymmetric Synthesis Workflow

The synthesis of the active (1S,4S)-danofloxacin enantiomer relies on the preparation of the corresponding chiral bicyclic amine intermediate. While specific process details are often proprietary, the general strategy involves starting from a chiral precursor and maintaining stereochemical integrity throughout the reaction sequence. A plausible workflow is outlined below.

Figure 2: Logical Workflow for the Asymmetric Synthesis of this compound.

Experimental Protocols for Chiral Analysis

Ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API) is critical. While a specific, validated method for danofloxacin was not identified in the surveyed literature, methods for the closely related fluoroquinolone ofloxacin are well-documented and provide a strong basis for method development. Chiral ligand-exchange chromatography is a common and effective technique.

Exemplary Protocol: Chiral Ligand-Exchange HPLC for Fluoroquinolone Enantiomers

This protocol is adapted from methods developed for ofloxacin and would require optimization for danofloxacin.[6][7]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The chirality is conferred by the mobile phase, not the stationary phase.

-

Mobile Phase: A methanol-water solution is prepared containing a chiral selector (e.g., L-isoleucine, ~10 mmol/L) and a metal salt (e.g., copper(II) sulfate, ~5 mmol/L). The exact ratio of methanol to the aqueous component must be optimized to achieve resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, often at a low-to-ambient temperature (e.g., 25°C), as enantioseparation in ligand-exchange chromatography is often enthalpically driven.[6]

-

Detection: UV detection at the absorbance maximum of danofloxacin (~280 nm) or fluorescence detection (excitation ~280 nm, emission ~440 nm) for higher sensitivity.[8]

-

Principle of Separation: The enantiomers of danofloxacin, the chiral ligand (L-isoleucine), and the copper(II) ions form transient diastereomeric complexes in the mobile phase. These complexes have different affinities for the stationary phase, allowing for their separation.

The Impact of Chirality on Pharmacological Activity

The stereochemistry of danofloxacin is the determining factor in its antibacterial efficacy. The biological target, bacterial DNA gyrase (a type II topoisomerase), is a chiral enzyme complex that selectively binds with the (1S,4S)-enantiomer.[9]

Mechanism of Action: Stereoselective Inhibition of DNA Gyrase

DNA gyrase is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for managing DNA topology.[10] Fluoroquinolones inhibit this process by stabilizing the complex formed between the gyrase and the bacterial DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to a cascade of events that results in rapid bacterial cell death.

Studies on the related chiral fluoroquinolone ofloxacin have demonstrated that the differential activity between its enantiomers stems directly from their interaction with the DNA-gyrase complex.[11] The more active S-enantiomer binds to the complex with significantly higher affinity (approximately 12-fold better) than the R-enantiomer.[11][12] This enhanced binding is attributed to the S-enantiomer's ability to better fit into and saturate the binding pocket created by the enzyme and the partially denatured DNA, optimizing the drug-enzyme interaction.[11][12] A similar stereoselective mechanism is the basis for the superior activity of (1S,4S)-danofloxacin.

Figure 3: Signaling Pathway of Danofloxacin's Mechanism of Action.

Comparative Antibacterial Potency

Table 1: Comparative In Vitro Antibacterial Activity of Ofloxacin Enantiomers (as a proxy for Danofloxacin)

| Enantiomer | Relative Potency vs. R-(+)-enantiomer |

|---|---|

| S-(-)-Ofloxacin (Levofloxacin) | 8x to 128x more active[2][13] |

| R-(+)-Ofloxacin | Baseline (1x) |

| Racemic (+/-)-Ofloxacin | ~2x more active[13] |

Note: This data is for ofloxacin and serves as an illustrative example of the expected stereoselectivity for danofloxacin.

Stereoselectivity in Pharmacokinetics and Toxicology

While comprehensive data comparing the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of individual danofloxacin stereoisomers are limited, the principles of stereoselectivity in drug action suggest that differences are likely. For instance, a pharmacokinetic study of ofloxacin enantiomers revealed that the less active R-(+)-enantiomer was preferentially absorbed, while the more active S-(-)-enantiomer was preferentially excreted.[14]

The primary metabolite of danofloxacin is N-desmethyldanofloxacin.[8] Toxicological evaluations have established an Acceptable Daily Intake (ADI) for danofloxacin based on the No-Observed-Effect Level (NOEL) for arthropathy in immature dogs.[5] Notably, the desmethyl metabolite is approximately 10-fold more toxic, a factor considered when setting maximum residue limits.[5] It is plausible that the metabolism of danofloxacin could be stereoselective, leading to different rates of formation of this more toxic metabolite from each enantiomer, though specific data is unavailable. Administering only the active (1S,4S)-enantiomer minimizes the metabolic burden and potential toxicity associated with the inactive enantiomer.

Table 2: Pharmacokinetic Parameters of Danofloxacin in Cattle (IM Administration)

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t½) | 2.9 hours | [15] |

| Time to Peak (Tmax) | ~1 hour | [15] |

| Lung Tissue Concentration | 4 to 7 times plasma concentration | [15] |

Note: These parameters are for danofloxacin administered as the active enantiomer or racemate and do not differentiate between stereoisomers.

Conclusion

The stereochemistry of this compound is not a trivial academic detail but the very foundation of its therapeutic utility. The antibacterial efficacy resides almost exclusively in the (1S,4S)-enantiomer, which exhibits a high-affinity, stereospecific interaction with bacterial DNA gyrase. The use of the single, active enantiomer maximizes potency, reduces the overall drug dose required for a therapeutic effect, and minimizes the potential for metabolic burden and off-target effects that could be associated with the inactive distomer. For scientists and professionals in drug development, a thorough understanding of these stereochemical principles is paramount for the rational design, synthesis, and evaluation of chiral pharmaceuticals to ensure optimal safety and efficacy.

References

- 1. Danofloxacin | 112398-08-0 | AD35286 | Biosynth [biosynth.com]

- 2. Synthesis and antibacterial activities of optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Danofloxacin [sitem.herts.ac.uk]

- 5. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic study of danofloxacin in cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

Danofloxacin Mesylate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of danofloxacin mesylate. The information presented is curated from scientific literature to support research, development, and quality control of this veterinary fluoroquinolone antibiotic.

Introduction

Danofloxacin, a synthetic fluoroquinolone, is utilized in veterinary medicine for its broad-spectrum antibacterial activity. Its efficacy and safety are intrinsically linked to its chemical stability. Understanding the degradation pathways of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. This guide details the stability of this compound under hydrolytic, oxidative, and photolytic stress, outlining the major degradation products and their formation pathways.

Physicochemical Properties and Stability Profile

This compound is the methanesulfonate salt of danofloxacin, which enhances its solubility and stability[1]. The molecule possesses chiral centers, with the (1S)-enantiomer being the biologically active form[1].

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[2]. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

Degradation Pathways

This compound exhibits notable stability under hydrolytic conditions but is susceptible to degradation upon exposure to oxidative and photolytic stress.

Hydrolytic Degradation

Studies have shown that this compound is highly stable in both acidic and alkaline environments. One report indicated no significant degradation after four weeks of storage at 50°C in either 1.0 M HCl or 1.0 M NaOH[3]. Another study also found no changes in drug concentration when exposed to 1.0, 2.0, and 5.0 mol L⁻¹ HCl and NaOH solutions for up to 24 hours[4]. This suggests that hydrolysis is not a primary degradation pathway for this compound under typical storage and physiological conditions.

Oxidative Degradation

This compound is susceptible to oxidative degradation. The concentration of danofloxacin decreased significantly under oxidative conditions[4]. The piperazine ring, a common feature in many fluoroquinolones, is often a site of oxidative attack.

A study on the oxidation of danofloxacin by free chlorine identified five main degradation products. The proposed degradation pathway involves several key reactions, including hydroxylation and cleavage of the heterocyclic core.

Below is a diagram illustrating the proposed oxidative degradation pathway of danofloxacin.

Photodegradation

Danofloxacin is known to be photoreactive, a common characteristic of fluoroquinolones[5]. Exposure to light, particularly UVA radiation, leads to the formation of multiple degradation products. The photodegradation process of danofloxacin has been reported to follow first-order kinetics[5][6].

One comprehensive study identified ten photodegradation products of danofloxacin using UPLC/MS/MS[6]. The primary degradation pathways involve modifications to the 2,5-diazabicyclo[2.2.1]heptane substituent and the quinolone core. The main initial photodegradation step appears to be the demethylation of the nitrogen atom in the bicycloheptane ring[6]. Other identified pathways include hydroxylation, defluorination, and cleavage of the bicycloheptane ring.

The following diagram illustrates the proposed photodegradation pathways of danofloxacin.

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions.

Table 1: Stability of this compound under Hydrolytic Conditions

| Stress Condition | Concentration | Temperature | Duration | Degradation (%) | Reference |

| 1.0 M HCl | - | 50°C | 4 weeks | Not Significant | [3] |

| 1.0 M NaOH | - | 50°C | 4 weeks | Not Significant | [3] |

| 1.0, 2.0, 5.0 M HCl | 250 µg/mL | - | 24 hours | No Change | [4] |

| 1.0, 2.0, 5.0 M NaOH | 250 µg/mL | - | 24 hours | No Change | [4] |

Table 2: Degradation of this compound under Oxidative and Photolytic Conditions

| Stress Condition | Concentration of Stressor | Temperature | Duration | Degradation (%) | Reference |

| Oxidation | - | - | - | Significant | [4] |

| Photolysis (UVA) | - | - | 24 hours | ~25% | [6] |

| Photolysis (UVA) | - | - | 48 hours | ~50% | [6] |

| Photolysis (UVA) | - | - | 72 hours | ~75% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the stability testing of this compound.

Forced Degradation Studies

A general workflow for conducting forced degradation studies is outlined below.

5.1.1. Acid and Alkaline Hydrolysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

For acid hydrolysis, dilute an aliquot of the stock solution with 1.0 M HCl.

-

For alkaline hydrolysis, dilute an aliquot of the stock solution with 1.0 M NaOH.

-

Incubate the solutions at a specified temperature (e.g., 50°C or 80°C) for a defined period (e.g., 24 hours to 4 weeks)[3][4].

-

At specified time points, withdraw samples and neutralize them with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration for analysis.

5.1.2. Oxidative Degradation

-

Dilute an aliquot of the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature for a specified duration.

-

At various time intervals, withdraw samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).

-

Dilute the samples for analysis.

5.1.3. Photolytic Degradation

-

Place a solution of this compound in a quartz cuvette or other suitable transparent container.

-

Expose the solution to a controlled light source, such as a UVA lamp with a maximum emission at 365 nm[6].

-

Maintain a control sample protected from light to differentiate between photolytic and thermal degradation.

-

Irradiate for a defined period (e.g., up to 72 hours), taking samples at various time points[6].

-

Dilute the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a commonly employed technique. For the identification of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly UPLC-MS/MS, is the method of choice[6].

5.2.1. HPLC-DAD Method for Stability Studies A reported HPLC method for the determination of danofloxacin in the presence of its photodegradation products utilized the following conditions[6]:

-

Column: Gemini-NX C18 (150 mm x 4.60 mm, 3 µm particle size)

-

Mobile Phase: 0.025 M phosphate buffer (pH 5.00) : acetonitrile : methanol (95:10:30 v/v/v)

-

Flow Rate: 1.2 mL/min

-

Detection: UV at 280 nm

-

Column Temperature: 25°C

5.2.2. UPLC-MS/MS for Degradation Product Identification For the structural elucidation of degradation products, a UPLC system coupled to a tandem mass spectrometer is used. This allows for the separation of the degradation products and the acquisition of their mass spectra and fragmentation patterns, which are essential for structure identification[6].

Conclusion

This compound is a relatively stable molecule, particularly under hydrolytic stress. However, it is susceptible to degradation when exposed to oxidative and photolytic conditions, leading to the formation of several degradation products. The primary photodegradation pathways involve demethylation and other modifications of the 2,5-diazabicyclo[2.2.1]heptane ring, as well as changes to the quinolone core. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this compound formulations. The use of validated stability-indicating analytical methods is critical for monitoring the stability of this compound and controlling its impurities throughout its shelf life. Further research to fully characterize all degradation products and their potential toxicological profiles is recommended.

References

Methodological & Application

Application Note: Quantification of Danofloxacin Mesylate in Plasma using HPLC

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of danofloxacin mesylate in plasma. Two primary methodologies are presented: a highly sensitive fluorescence detection method suitable for low-concentration pharmacokinetic studies and a widely accessible UV detection method. The protocols cover plasma sample preparation, detailed chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and drug development professionals requiring accurate measurement of danofloxacin in biological matrices.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat respiratory and enteric diseases. Accurate quantification of danofloxacin in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform effective dosage regimens. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides comprehensive protocols for two validated HPLC methods.

Principle

The method is based on reversed-phase chromatography, where danofloxacin and an internal standard (IS) are separated on a C18 stationary phase. Plasma proteins are first removed from the sample, typically by protein precipitation or liquid-liquid extraction. The extracted analytes are then injected into the HPLC system. Quantification is achieved by comparing the peak area response of danofloxacin to that of an internal standard against a calibration curve prepared in a blank plasma matrix.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Sarafloxacin (Internal Standard for Fluorescence method)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloromethane (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Triethylamine

-

Orthophosphoric acid

-

Perchloric acid

-

Sodium hydroxide (NaOH)

-

Blank, drug-free plasma (from the same species as the study)

Instrumentation and Chromatographic Conditions

Two validated methods are presented. The fluorescence detection method offers superior sensitivity, while the UV detection method provides a robust alternative.

Table 1: HPLC Chromatographic Conditions

| Parameter | Method A: Fluorescence Detection | Method B: UV Detection |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, Fluorescence Detector | Quaternary Pump, Autosampler, Column Oven, UV/VIS Detector |

| Column | Reversed-phase C18 | Gemini™ C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Aqueous Solution : Acetonitrile (80:20, v/v)[2][3] | 0.4% Triethylamine + 0.4% Orthophosphoric Acid in Water : Acetonitrile (87:13, v/v)[1][4] |

| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[1][4] |

| Column Temp. | 30 °C[1][5] | 30 °C[1] |

| Injection Vol. | 20 µL | 20 µL[1][5] |

| Detector | Fluorescence | UV/VIS |

| Wavelength | Excitation (λex): 338 nm, Emission (λem): 425 nm[2][3] | 278 nm[1] |

| Internal Standard | Sarafloxacin[2][3] | Not specified (can be run without) |

| Retention Time | Danofloxacin: ~2.80 min, Sarafloxacin: ~4.40 min[2][3] | Analyte-specific, determined by the system |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade water or a 1:1 acetonitrile:water mixture to obtain a 1 mg/mL stock solution.[6]

-

Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of sarafloxacin in the same manner.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations for spiking into blank plasma for the calibration curve.

Plasma Sample Preparation Protocols

Two primary extraction methods are provided below.

Protocol A: Liquid-Liquid Extraction (for Fluorescence Detection) [2][3]

This method is recommended for achieving the lowest limits of quantification.

-

Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add a specified amount of the internal standard (e.g., Sarafloxacin).

-

Add 100 µL of 0.1 M phosphate buffer (pH 7.4) and vortex briefly.

-

Add 600 µL of trichloromethane (chloroform) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer the solution to an HPLC vial for injection.

Protocol B: Protein Precipitation (for UV Detection) [1][7]

This is a simpler and faster, though potentially less clean, extraction method.

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]

-

Add 200 µL of cold acetonitrile to the plasma.[1]

-

Vortex for 30 seconds to precipitate the plasma proteins.[1][7]

-

Centrifuge at >9,000 x g for 10 minutes at 15 °C.[1]

-

Carefully collect the supernatant and transfer it to an HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.[1]

Calibration Curve and Quality Control (QC) Samples

-

Prepare a series of calibration standards by spiking appropriate amounts of the danofloxacin working solutions into blank plasma. A typical concentration range for the fluorescence method is 1 to 1500 ng/mL.[2][3] For the UV method, a range of 0.04 to 10 µg/mL is appropriate.[1]

-

Prepare QC samples at low, medium, and high concentrations in the same manner to be analyzed with each batch of unknown samples to ensure the validity of the results.

Method Validation and Data Presentation

The described methods have been validated for key analytical parameters. The results are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Method A: Fluorescence Detection | Method B: UV Detection |

| Linearity Range | 1 - 1500 ng/mL[2][3] | 0.04 - 40 µg/mL (40 - 40,000 ng/mL)[1][7] |

| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.999[1] |

| Limit of Detection (LOD) | 1 ng/mL[2][3] | 0.05 µg/mL (50 ng/mL)[6] |

| Limit of Quantification (LOQ) | 5 ng/mL[2][3] | 0.04 µg/mL (40 ng/mL)[1] |

| Intra-assay Precision (%RSD) | 2.4%[2][3] | < 7.9%[1][4] |

| Inter-assay Precision (%RSD) | 4.0%[2][3] | < 7.9%[1][4] |

| Mean Recovery (%) | ~80%[2][3] | > 91%[1][4] |

| Accuracy (% Bias) | Not specified | ± 5.3%[1][4] |

Visualized Workflows

The following diagrams illustrate the experimental process for the quantification of danofloxacin in plasma.

References

- 1. 2.3.1. Danofloxacin Analysis [bio-protocol.org]

- 2. Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Danofloxacin Mesylate in Cattle

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetics of danofloxacin mesylate in cattle. The following sections detail the experimental protocols for conducting such studies and summarize the key pharmacokinetic parameters observed in various investigations. This information is intended to guide the design and interpretation of future studies on this veterinary antimicrobial agent.

I. Introduction to Danofloxacin Pharmacokinetics in Cattle

Danofloxacin is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against bacterial pathogens responsible for respiratory diseases in cattle.[1][2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of adverse effects and antimicrobial resistance.

Pharmacokinetic studies in cattle have demonstrated that danofloxacin is rapidly absorbed and widely distributed throughout the body following parenteral administration.[4][5] It exhibits concentration-dependent bactericidal activity, meaning that higher peak plasma concentrations lead to a more effective bacterial kill rate.[6] The primary route of elimination is through both urine and feces.[3][7]

II. Experimental Protocols

This section outlines a generalized protocol for conducting in vivo pharmacokinetic studies of this compound in cattle, based on methodologies reported in the scientific literature.

Animal Model and Housing

-

Species and Breed: Clinically healthy male and female cattle (e.g., Holstein, crossbred-beef) are commonly used.[8][9][10][11] The age and weight of the animals should be recorded and standardized as much as possible within the study.

-

Health Status: Animals should be acclimatized to the study conditions and confirmed to be free of any clinical signs of disease prior to the commencement of the study. Specific studies may involve experimentally induced infections to evaluate pharmacokinetics in a diseased state.[6][9][10][11]

-

Housing and Diet: Cattle should be housed in conditions that meet animal welfare standards, with free access to water and a standard antibiotic-free diet.[12]

Drug Administration

-

Formulation: this compound is typically administered as a sterile injectable solution.[4][8]

-

Dosage and Route of Administration: The dosage can vary depending on the study objectives. Common administration routes for pharmacokinetic studies include:

-

Intravenous (IV): A single bolus injection, typically into the jugular vein, is used to determine the drug's distribution and elimination characteristics without the influence of absorption.[1][2][6]

-

Intramuscular (IM): Administered into a large muscle mass, such as the neck or hindquarters.[1][2][7]

-

Subcutaneous (SC): Injected under the skin, often in the neck or behind the shoulder.[1][2][4][8][13] The volume per injection site should not exceed recommended limits (e.g., 15 mL).[4][8][13]

-

Sample Collection

-

Blood (Plasma/Serum): Blood samples are the primary matrix for pharmacokinetic analysis.

-

Collection: Samples are typically collected from the jugular vein via an indwelling catheter or by direct venipuncture into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA for plasma).

-

Schedule: A frequent sampling schedule is critical in the initial hours post-administration to accurately capture the absorption and distribution phases. A typical schedule might include samples at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][2][6]

-

Processing: Blood samples should be centrifuged to separate plasma or allowed to clot for serum collection, which is then harvested and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

-

Tissues: For tissue distribution studies, animals are euthanized at various time points after drug administration, and samples from target tissues (e.g., lung, liver, kidney, muscle, injection site) are collected.[1][2][3][5]

-

Other Matrices: Depending on the study's objectives, other biological fluids like milk, urine, or interstitial fluid can also be collected.[5][9][10][11][12][14]

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a common and sensitive method for quantifying danofloxacin concentrations in biological matrices.[1][2][5]

-